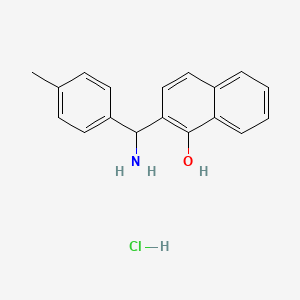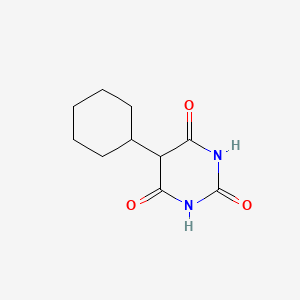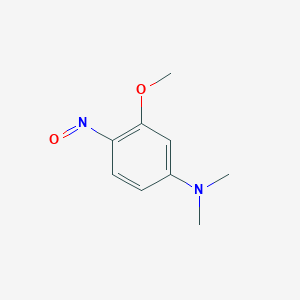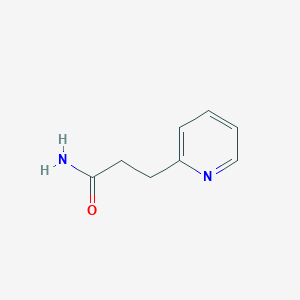
3-(2-Pyridyl)propanamide
Descripción general
Descripción
3-(2-Pyridyl)propanamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-(2-Pyridyl)propanamide has been proposed based on IR, NMR, UV spectroscopy, and MALDI mass spectrometry data analysis .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to 3-(2-Pyridyl)propanamide, have been highlighted for their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .Aplicaciones Científicas De Investigación
1. Applications in Polymer Photooxidation Retardation
3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives are synthesized for use as additives in polymers to resist photooxidation. These compounds exhibit double hydrogen bonding and intramolecular charge transfer, playing a role as UV absorbers (Hanna & Girges, 1990).
2. Role in Synthesis and Deprotonation Reactions
2-(2- and 3-Pyridyl)anilines and related compounds, including 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides, are synthesized using cross-coupling reactions. These compounds undergo deprotonation with specific reagents, demonstrating their utility in chemical synthesis (Rebstock et al., 2003).
3. Involvement in Crystal Structure and Herbicidal Activity Studies
The crystal structure and herbicidal activity of certain propanamide derivatives, including N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, have been investigated, highlighting their potential in agricultural applications (Liu et al., 2008).
4. Development of Fluorescent Tags for Carbohydrate Analysis
1,3-di(2-pyridyl)-1,3-propanedione (DPPD) is used as a fluorogenic labeling reagent for sugars. It forms a fluorescent 2-pyridylfuran moiety upon reaction, allowing sensitive detection of monosaccharides, demonstrating its application in carbohydrate analysis (Cai et al., 2014).
5. Exploration in Metal Complexation and Coordination Chemistry
The compound has been explored in the context of metal complexation, particularly with transition metals. This includes studies on the structural, spectral, and biological aspects of bivalent transition metal complexes with propanamide derivatives, highlighting its significance in inorganic chemistry and potential therapeutic applications (Zaky et al., 2016).
Safety and Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Mecanismo De Acción
Target of Action
3-(2-Pyridyl)propanamide, also known as propionamide, is a primary carboxylic acid amide It belongs to a class of organic compounds known as primary carboxylic acid amides, which are known to interact with various biological targets depending on their structure .
Mode of Action
It’s known that amides, in general, can participate in a variety of biological interactions due to the presence of the carbonyl group and the nitrogen atom, which can form hydrogen bonds with other molecules .
Biochemical Pathways
Amides play a crucial role in biochemistry, particularly in protein structure and function, where they form peptide bonds that link amino acids together .
Pharmacokinetics
The properties of amides suggest that they may have good bioavailability due to their ability to form hydrogen bonds, which can enhance solubility and absorption .
Result of Action
Amides, in general, are known to participate in a variety of biological processes due to their ability to form hydrogen bonds with other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Pyridyl)propanamide. For instance, factors such as pH and temperature can affect the stability of the amide bond . .
Propiedades
IUPAC Name |
3-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOIBZYIRXERTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555794 | |
| Record name | 3-(Pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)propanamide | |
CAS RN |
84199-91-7 | |
| Record name | 3-(Pyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



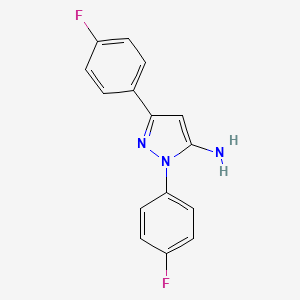

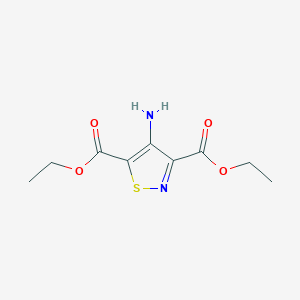
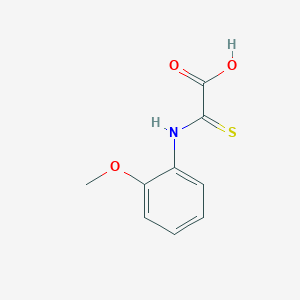
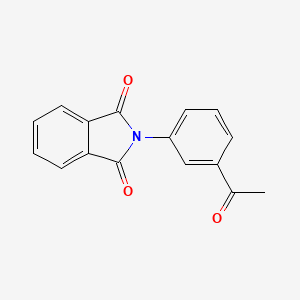
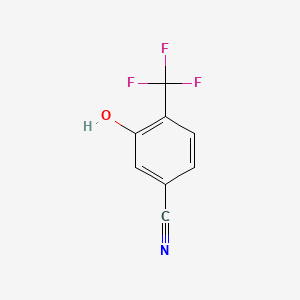
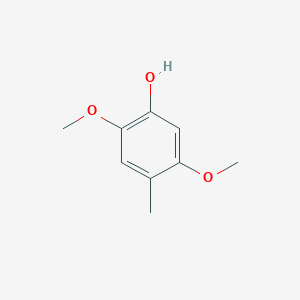
![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)

